molecular formula C21H19ClN2O5S B2717602 N'-benzyl-N-[2-(4-chlorobenzenesulfonyl)-2-(furan-2-yl)ethyl]ethanediamide CAS No. 877816-19-8

N'-benzyl-N-[2-(4-chlorobenzenesulfonyl)-2-(furan-2-yl)ethyl]ethanediamide

Cat. No.: B2717602
CAS No.: 877816-19-8
M. Wt: 446.9
InChI Key: UAPCAFPPBONTHK-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N'-Benzyl-N-[2-(4-chlorobenzenesulfonyl)-2-(furan-2-yl)ethyl]ethanediamide (CAS RN: 877816-43-8) is a sulfonamide-oxalamide hybrid compound characterized by a central ethanediamide (oxalamide) backbone. The structure features:

  • N'-Benzyl group: A benzyl moiety attached to one amide nitrogen.
  • N-Substituted ethyl group: The second amide nitrogen is linked to an ethyl group bearing a 4-chlorobenzenesulfonyl substituent and a furan-2-yl group.

This compound’s structural complexity arises from the integration of sulfonamide (known for bioactivity in receptor modulation) and oxalamide (a conformationally rigid linker) functionalities, alongside heterocyclic (furan) and aromatic (benzyl, 4-chlorophenyl) motifs.

Properties

IUPAC Name

N-benzyl-N'-[2-(4-chlorophenyl)sulfonyl-2-(furan-2-yl)ethyl]oxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H19ClN2O5S/c22-16-8-10-17(11-9-16)30(27,28)19(18-7-4-12-29-18)14-24-21(26)20(25)23-13-15-5-2-1-3-6-15/h1-12,19H,13-14H2,(H,23,25)(H,24,26)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UAPCAFPPBONTHK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)CNC(=O)C(=O)NCC(C2=CC=CO2)S(=O)(=O)C3=CC=C(C=C3)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H19ClN2O5S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

446.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-benzyl-N’-[2-[(4-chlorophenyl)sulfonyl]-2-(2-furyl)ethyl]ethanediamide typically involves multiple steps, starting with the preparation of intermediate compounds. One common synthetic route includes the following steps:

    Preparation of the Benzyl Intermediate: The benzyl group is introduced through a reaction involving benzyl chloride and an appropriate amine.

    Formation of the Chlorophenyl Sulfonyl Intermediate: The chlorophenyl sulfonyl group is synthesized using 4-chlorobenzenesulfonyl chloride and a suitable nucleophile.

    Coupling with the Furyl Group: The furyl group is introduced through a coupling reaction with 2-furyl ethylamine.

    Final Coupling Reaction: The final step involves coupling the benzyl intermediate with the chlorophenyl sulfonyl intermediate and the furyl group under controlled conditions, typically using a catalyst and a solvent.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for efficiency, yield, and cost-effectiveness. Key considerations include the selection of catalysts, solvents, and reaction conditions to ensure high purity and minimal by-products.

Chemical Reactions Analysis

Types of Reactions

N-benzyl-N’-[2-[(4-chlorophenyl)sulfonyl]-2-(2-furyl)ethyl]ethanediamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can participate in substitution reactions, where functional groups are replaced by other groups under specific conditions.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents.

    Reduction: Sodium borohydride, lithium aluminum hydride, and other reducing agents.

    Substitution: Various nucleophiles and electrophiles, depending on the desired substitution.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce amines or alcohols.

Scientific Research Applications

N-benzyl-N’-[2-[(4-chlorophenyl)sulfonyl]-2-(2-furyl)ethyl]ethanediamide has a wide range of scientific research applications:

    Chemistry: Used as a reagent in organic synthesis and as a building block for more complex molecules.

    Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential therapeutic applications, such as in drug development.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of N-benzyl-N’-[2-[(4-chlorophenyl)sulfonyl]-2-(2-furyl)ethyl]ethanediamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of use.

Comparison with Similar Compounds

Structural Analogues and Functional Group Analysis

The compound’s uniqueness lies in its hybrid sulfonamide-oxalamide scaffold. Key comparisons include:

Compound Core Structure Key Substituents Biological Relevance
Target Compound Ethanediamide 4-Chlorobenzenesulfonyl, furan-2-yl, benzyl Unknown (structural inference: sulfonamide)
W-15 Piperidinylidene-sulfonamide 4-Chlorobenzenesulfonyl, 2-phenylethyl-piperidinylidene Opioid receptor modulation (analogous to fentanyl)
N-(4-Chloro-2-nitrophenyl)-N-(methylsulfonyl)acetamide Acetamide-sulfonamide 4-Chloro-2-nitrophenyl, methylsulfonyl Intermediate for heterocyclic synthesis
N-(1-Azido-2-(azidomethyl)butan-2-yl)-4-methylbenzenesulfonamide Tosyl-azide Tosyl group replaced by azide Energetic materials or click chemistry

Key Observations :

  • Sulfonamide Role : The 4-chlorobenzenesulfonyl group in the target compound and W-15/W-18 may enhance receptor binding via hydrophobic or halogen-bonding interactions.
  • Oxalamide vs. Piperidinylidene : The ethanediamide backbone in the target compound contrasts with the piperidinylidene ring in W-15, which is critical for opioid receptor binding in fentanyl analogs.
Physicochemical Properties
  • Solubility : The 4-chlorobenzenesulfonyl and benzyl groups likely reduce aqueous solubility compared to smaller analogs (e.g., acetamide-sulfonamides ).
  • Conformational Rigidity : The oxalamide bridge may restrict rotational freedom, enhancing receptor selectivity compared to flexible tosyl-azide derivatives .

Biological Activity

N'-benzyl-N-[2-(4-chlorobenzenesulfonyl)-2-(furan-2-yl)ethyl]ethanediamide (CAS Number: 877816-19-8) is a complex organic compound with potential applications in medicinal chemistry. This compound features a benzyl group, a furan moiety, and a sulfonyl group, which are significant for its chemical properties and biological activities. Understanding its biological activity is crucial for exploring its potential therapeutic applications.

Chemical Structure and Properties

The molecular formula of this compound is C21H19ClN2O5SC_{21}H_{19}ClN_{2}O_{5}S, with a molecular weight of 446.9 g/mol. The structure consists of several functional groups that may interact with biological targets, influencing its activity in various biochemical pathways.

PropertyValue
Molecular FormulaC21H19ClN2O5SC_{21}H_{19}ClN_{2}O_{5}S
Molecular Weight446.9 g/mol
CAS Number877816-19-8

Research suggests that compounds similar in structure to this compound may inhibit microtubule formation by binding to beta-tubulin monomers, thus preventing their dimerization with alpha-tubulin. This mechanism could have implications for cancer therapies, as disrupting microtubule dynamics is a common strategy in cancer treatment.

Anticancer Properties

In vitro studies on related compounds indicate potential anticancer activity through the inhibition of cell proliferation and induction of apoptosis in various cancer cell lines. For instance, studies have shown that sulfonamide derivatives can exhibit cytotoxic effects against human cancer cells by triggering apoptotic pathways.

Enzyme Inhibition

The compound may also interact with specific enzymes involved in metabolic pathways. Similar sulfonamide compounds have been reported to inhibit carbonic anhydrase, which plays a vital role in regulating pH and bicarbonate levels in physiological systems. This inhibition could be beneficial in treating conditions such as glaucoma or edema.

Case Studies

  • Study on Microtubule Dynamics : A study demonstrated that sulfonamide derivatives could disrupt microtubule dynamics in cancer cells, leading to cell cycle arrest and apoptosis. The mechanism involved direct binding to tubulin, which was hypothesized to be applicable to this compound due to structural similarities.
  • Enzyme Inhibition Analysis : Another research effort focused on the inhibitory effects of sulfonamide compounds on carbonic anhydrase. The findings suggested that modifications to the sulfonamide group could enhance enzyme binding affinity, indicating a potential pathway for optimizing this compound for therapeutic use.

Q & A

Basic Research Questions

Q. What are the standard synthetic protocols for preparing N'-benzyl-N-[2-(4-chlorobenzenesulfonyl)-2-(furan-2-yl)ethyl]ethanediamide, and what challenges arise during purification?

  • Methodology : The synthesis typically involves multi-step reactions, starting with the condensation of 4-chlorobenzenesulfonyl chloride with a furan-containing intermediate, followed by benzylamine coupling. Key steps include sulfonation under anhydrous conditions (e.g., using dichloromethane as a solvent) and amide bond formation via carbodiimide-mediated coupling .
  • Purification Challenges : Silica gel chromatography or recrystallization is often required to remove unreacted sulfonyl chlorides and byproducts. Low yields (30–50%) are common due to steric hindrance from the bulky benzyl and furan groups .

Q. Which spectroscopic techniques are most effective for characterizing this compound’s structure?

  • Nuclear Magnetic Resonance (NMR) : ¹H and ¹³C NMR confirm the presence of the benzyl group (δ 4.3–4.5 ppm for CH₂), furan protons (δ 6.2–7.4 ppm), and sulfonyl moiety (¹³C δ 110–125 ppm) .
  • Mass Spectrometry (MS) : High-resolution MS (HRMS) validates the molecular ion peak (e.g., m/z 493.05 [M+H]⁺) and fragmentation patterns linked to the ethanediamide backbone .

Advanced Research Questions

Q. How can researchers optimize reaction yields when introducing the 4-chlorobenzenesulfonyl group?

  • Strategies :

  • Use catalysts like DMAP (4-dimethylaminopyridine) to enhance nucleophilic attack on the sulfonyl chloride .
  • Adjust solvent polarity (e.g., switch from DCM to DMF) to improve intermediate solubility .
  • Monitor reaction progress via TLC with UV-active spots for sulfonyl intermediates .

Q. How do structural analogs resolve contradictions in reported biological activity data?

  • Case Study : Replacing the furan-2-yl group with thiophene-2-yl (as in ’s analog) increases hydrophobic interactions with kinase targets, improving IC₅₀ values by 2–3-fold .
  • Data Reconciliation : Comparative assays (e.g., ELISA for inflammatory cytokines) under standardized conditions (pH 7.4, 37°C) reduce variability in inhibition studies .

Q. What computational methods predict this compound’s binding affinity for cancer-related targets?

  • Molecular Docking : AutoDock Vina or Schrödinger Suite models interactions with COX-2 or EGFR kinases, leveraging the sulfonyl group’s hydrogen bonding with catalytic lysine residues .
  • MD Simulations : GROMACS simulations (50 ns) assess stability of the ligand-receptor complex, with RMSD values <2 Å indicating strong binding .

Q. What strategies validate the ethanediamide backbone’s role in modulating enzyme activity?

  • Mutagenesis Studies : Replace the ethanediamide with succinamide in analogs to test hydrogen-bonding capacity. Reduced activity (e.g., 70% loss in COX-2 inhibition) confirms its critical role .
  • Isothermal Titration Calorimetry (ITC) : Quantify binding thermodynamics (ΔG, ΔH) to correlate backbone flexibility with entropy-driven interactions .

Methodological Guidance

Q. How to design SAR studies for derivatives targeting inflammatory pathways?

  • Scaffold Modifications :

  • Region A (Benzyl) : Introduce electron-withdrawing groups (e.g., -NO₂) to enhance π-stacking with tyrosine residues .
  • Region B (Furan) : Replace with thiazole to improve metabolic stability in liver microsome assays .
    • Assays : Use LPS-induced RAW 264.7 macrophages to measure TNF-α suppression (EC₅₀ < 1 µM for lead compounds) .

Q. What in vitro models best assess pharmacokinetic liabilities?

  • Metabolic Stability : Human liver microsomes (HLM) with LC-MS/MS quantification of parent compound depletion (t₁/₂ > 60 min preferred) .
  • Permeability : Caco-2 cell monolayers (Papp > 1 × 10⁻⁶ cm/s) predict oral bioavailability, with furan derivatives showing moderate absorption .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.